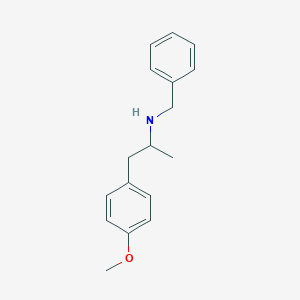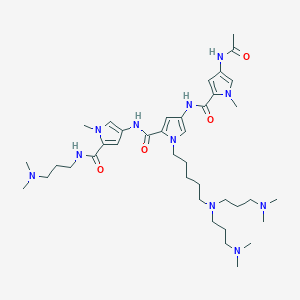
Dien-microgonotropen-c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dien-microgonotropen-c is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring hormone gonadotropin-releasing hormone (GnRH), which plays a crucial role in the regulation of reproductive function in both males and females. Dien-microgonotropen-c has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
科学研究应用
Dien-microgonotropen-c has numerous potential applications in scientific research. It has been studied for its role in the regulation of reproductive function, as well as its potential use in the treatment of various reproductive disorders. It has also been investigated for its potential as a diagnostic tool for certain types of cancer, such as prostate cancer. Additionally, Dien-microgonotropen-c has been studied for its potential use in the development of new contraceptive methods.
作用机制
Dien-microgonotropen-c acts by binding to the Dien-microgonotropen-c receptor in the pituitary gland, which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a crucial role in the regulation of reproductive function in both males and females. In males, LH stimulates the production of testosterone by the testes, while FSH stimulates the production of sperm. In females, LH and FSH stimulate ovulation and the production of estrogen and progesterone by the ovaries.
Biochemical and Physiological Effects:
Dien-microgonotropen-c has a variety of biochemical and physiological effects, depending on the dosage and duration of treatment. In males, it has been shown to increase testosterone levels and sperm production, while in females, it can stimulate ovulation and increase the production of estrogen and progesterone. Additionally, Dien-microgonotropen-c has been shown to have potential anti-cancer effects, particularly in the treatment of prostate cancer.
实验室实验的优点和局限性
One of the main advantages of using Dien-microgonotropen-c in lab experiments is its high purity and specificity. Because it is synthesized using SPPS techniques, it is possible to obtain a highly pure product with a specific amino acid sequence. Additionally, Dien-microgonotropen-c has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of reproductive function. However, one of the limitations of using Dien-microgonotropen-c in lab experiments is its high cost, which may limit its accessibility to some researchers.
未来方向
There are numerous potential future directions for research on Dien-microgonotropen-c. One area of interest is the development of new contraceptive methods based on its mechanism of action. Additionally, there is potential for the development of new treatments for reproductive disorders, such as infertility and prostate cancer. Further research is also needed to fully understand the biochemical and physiological effects of Dien-microgonotropen-c, and to explore its potential use in other areas of scientific research.
合成方法
Dien-microgonotropen-c is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise assembly of amino acids on a solid support, with each amino acid being protected by a specific chemical group to prevent unwanted reactions. The protected amino acids are then coupled together using chemical reagents to form the peptide chain. Once the chain is complete, the protective groups are removed, and the final product is purified using various chromatography techniques.
属性
CAS 编号 |
142155-06-4 |
|---|---|
产品名称 |
Dien-microgonotropen-c |
分子式 |
C39H65N11O4 |
分子量 |
752 g/mol |
IUPAC 名称 |
4-acetamido-N-[1-[5-[bis[3-(dimethylamino)propyl]amino]pentyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C39H65N11O4/c1-30(51)41-31-24-35(48(9)27-31)38(53)43-33-26-36(39(54)42-32-25-34(47(8)28-32)37(52)40-16-13-17-44(2)3)50(29-33)23-12-10-11-20-49(21-14-18-45(4)5)22-15-19-46(6)7/h24-29H,10-23H2,1-9H3,(H,40,52)(H,41,51)(H,42,54)(H,43,53) |
InChI 键 |
BISZENNUCURMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C |
规范 SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C |
同义词 |
dien-microgonotropen-c |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
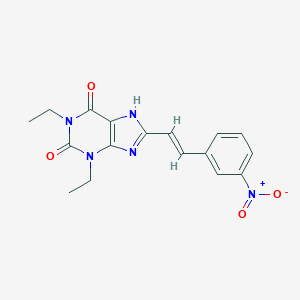
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)


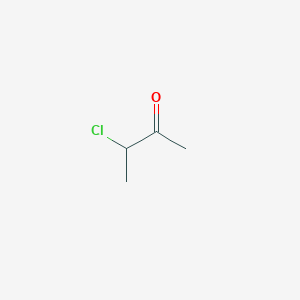

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
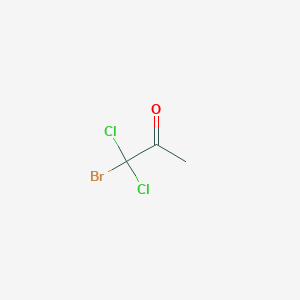

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

